molecular formula C14H18O3 B13693492 Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate

Cat. No.: B13693492
M. Wt: 234.29 g/mol
InChI Key: CRALUIHPYOTQDW-UHFFFAOYSA-N
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Description

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is a specialized organic compound featuring a propanoate ester backbone with a 2-oxo (ketone) group and a 4-(tert-butyl)phenyl substituent at the 3-position. Its molecular formula is C₁₄H₁₈O₃ (molecular weight: 234.29 g/mol). The ester and ketone functionalities suggest reactivity in nucleophilic acyl substitution and condensation reactions, respectively .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-(4-tert-butylphenyl)-2-oxopropanoate

InChI

InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8H,9H2,1-4H3

InChI Key

CRALUIHPYOTQDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate can be synthesized through the esterification of 4-tert-butylphenylacetic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-tert-Butylphenylacetic acid.

    Reduction: 4-tert-Butylphenylmethanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate, enabling a comparative analysis of their properties and applications:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₄H₁₈O₃ 234.29 4-(tert-butyl)phenyl Ester, ketone
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate C₁₂H₁₄O₄ 222.24 4-methoxyphenyl, methyl Ester, ketone
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate C₁₉H₁₅N₃O₅S 397.40 Nitro, sulfanyl, quinazolinone Ester, sulfanyl, nitro, ketone

Key Observations:

Substituent Effects The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to the smaller methoxy group in Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate. This difference may influence solubility and metabolic stability in biological systems .

Functional Group Reactivity The 2-oxo group in the target compound enables keto-enol tautomerism, which is absent in Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate due to its 3-oxo configuration. This structural distinction may affect chelation or hydrogen-bonding capabilities . The quinazolinone core in the sulfanyl-containing compound adds aromaticity and planar rigidity, contrasting with the flexible phenyl-propanoate scaffold of the target compound .

Physicochemical Properties

Property This compound Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate
Lipophilicity (LogP) High (tert-butyl group) Moderate (methoxy group) Moderate (nitro and sulfanyl groups)
Solubility Low in polar solvents Moderate in ethanol/water Low in water; moderate in DMSO
Thermal Stability High (steric protection) Moderate Low (nitro group may decompose at high temperatures)

Notes:

  • The tert-butyl group reduces aqueous solubility but improves membrane permeability, a trait advantageous in drug design .
  • The nitro group in the quinazolinone derivative may confer photolability, limiting its utility in light-exposed applications .

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